![molecular formula C30H48F2O4 B12378453 (1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[97001,303,8012,16]octadecane-9,14-diol is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups such as the difluoro and hydroxypropan-2-yl groups. The synthetic route typically starts with the preparation of the core structure through cyclization reactions, followed by selective functionalization using reagents like fluorinating agents and protecting groups to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The difluoro groups can be reduced to hydrogen atoms using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The hydroxy groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) for chlorination.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the difluoro groups would yield the corresponding hydrocarbons.
Scientific Research Applications
Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.
Biology: Potential use as a probe for studying biological pathways involving similar structures.
Medicine: Possible applications in drug development due to its unique structure and functional groups.
Industry: Use in the synthesis of advanced materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, the hydroxy groups could form hydrogen bonds with biological molecules, while the difluoro groups could participate in hydrophobic interactions. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar difluoro functional group.
Bromine Compounds: Compounds like hydrogen bromide that share similar reactivity patterns.
Uniqueness
This compound is unique due to its pentacyclic structure and multiple chiral centers, which distinguish it from simpler molecules like 4,4’-difluorobenzophenone and bromine compounds. Its complex structure offers a wide range of potential reactivity and applications that simpler compounds do not.
Properties
Molecular Formula |
C30H48F2O4 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol |
InChI |
InChI=1S/C30H48F2O4/c1-23(2)21-17(33)14-19-26(6)15-18(34)22(27(7)9-8-20(36-27)24(3,4)35)25(26,5)10-11-28(19)16-29(21,28)12-13-30(23,31)32/h17-22,33-35H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,25+,26-,27+,28-,29+/m0/s1 |
InChI Key |
KUQPXALXGHFWOC-MDDMNSTMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CCC(C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)(F)F |
Canonical SMILES |
CC1(C2C(CC3C4(CC(C(C4(CCC35C2(C5)CCC1(F)F)C)C6(CCC(O6)C(C)(C)O)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



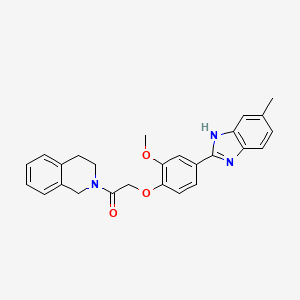
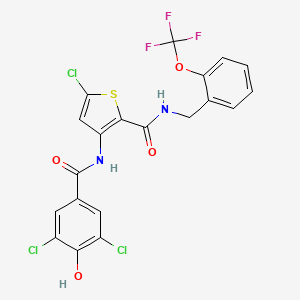
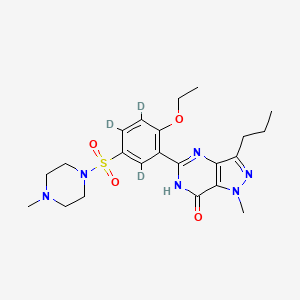
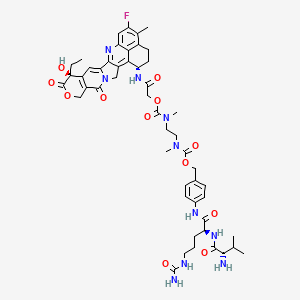
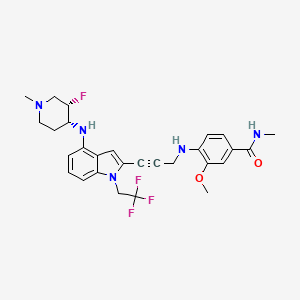
![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)

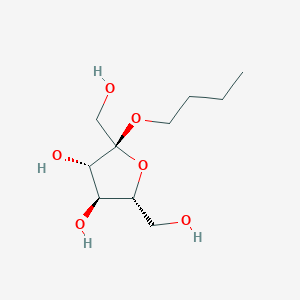
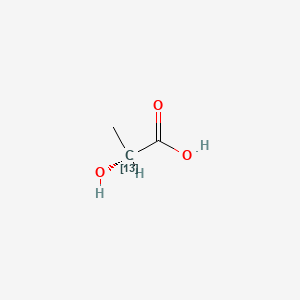
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
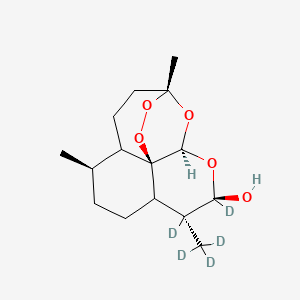
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
